Physicochemical properties of lisinopril dihydrate for spectroscopy
Physicochemical properties of lisinopril dihydrate for spectroscopy
An In-depth Technical Guide to the Physicochemical Properties of Lisinopril Dihydrate for Spectroscopy
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of lisinopril dihydrate, with a specific focus on their application in spectroscopic analysis. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.
General Physicochemical Properties
Lisinopril dihydrate is the hydrate form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor.[] It presents as a white or almost white crystalline powder.[2][3] Understanding its fundamental properties is critical for the development of analytical methods and formulations.
Table 1: General Physicochemical Data for Lisinopril Dihydrate
| Property | Value | Reference(s) |
| Chemical Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate | [] |
| Molecular Formula | C₂₁H₃₁N₃O₅ · 2H₂O | [2][4] |
| Molecular Weight | 441.52 g/mol | [][2][4] |
| Appearance | White to off-white crystalline powder | [][2][3] |
| Melting Point | 160-177°C (with decomposition) | [][2][4] |
Solubility Profile
The solubility of lisinopril dihydrate is a key parameter for preparing solutions for spectroscopic analysis, particularly for UV-Vis and NMR spectroscopy. It is highly soluble in water but shows limited solubility in many common organic solvents.
Table 2: Solubility of Lisinopril Dihydrate
| Solvent | Solubility | Reference(s) |
| Water | Soluble (100 mg/mL); Freely soluble | [2][3][5] |
| Methanol | Soluble (14 mg/mL); Sparingly soluble | [][2][3] |
| Ethanol | Insoluble; Practically insoluble | [2][3][5] |
| DMSO | ~6.5 mg/mL (with heating/sonication); Insoluble | [2][5][6] |
| Acetone | Practically insoluble | [3] |
Acid-Base Properties (pKa)
Lisinopril is a polyfunctional ampholyte molecule with four ionizable groups, leading to four distinct dissociation constants (pKa values).[7] These values are crucial for developing separation methods like HPLC and capillary electrophoresis and for understanding pH-dependent solubility and spectroscopic behavior. Several studies have reported pKa values, with some variations.
Table 3: Reported pKa / log K Values for Lisinopril
| pKa1 / log K4 | pKa2 / log K3 | pKa3 / log K2 | pKa4 / log K1 | Method / Conditions | Reference(s) |
| 1.63 ± 0.01 | 3.13 ± 0.01 | 7.13 ± 0.01 | 10.75 ± 0.01 | Potentiometry & NMR (25°C, 0.15 M ionic strength) | [7][8] |
| 2.5 | 4.0 | 6.7 | 10.1 | 25°C | [6][9] |
| 1.68 | 3.29 | 7.01 | 11.12 | Not specified | [7] |
| 1.4 ± 0.1 | 3.00 ± 0.01 | 7.10 ± 0.01 | 10.78 ± 0.01 | Not specified | [7] |
Note: log K values represent protonation constants and are numbered in the reverse order of pKa values.
Spectroscopic Properties and Methodologies
Spectroscopy is a cornerstone for the identification, quantification, and structural elucidation of lisinopril dihydrate.
Caption: Relationship between Lisinopril Dihydrate and spectroscopic techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and economical method for the quantitative analysis of lisinopril in bulk and pharmaceutical dosage forms.[10][11] The absorption maximum (λmax) is typically observed in the low UV range.
Table 4: UV-Visible Spectroscopic Data for Lisinopril
| Solvent / Medium | λmax (nm) | Reference(s) |
| Distilled Water | 206 | [11] |
| Ethanol:Water (1:1) | 208 | [10] |
| Methanol | 212 | [12] |
| 0.1N NaOH | 246, 254, 258, 261, 267 | [9] |
| 0.1N HCl | 246, 253, 258, 264, 267 | [9] |
Experimental Protocol (General):
-
Preparation of Stock Solution: Accurately weigh and dissolve lisinopril dihydrate powder in a suitable solvent (e.g., distilled water) to prepare a standard stock solution (e.g., 100 µg/mL).[11]
-
Preparation of Working Standards: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10-50 µg/mL).[11]
-
Spectrophotometric Measurement: Scan the prepared solutions over a UV range of 200–400 nm using a spectrophotometer, with the solvent serving as a blank.[11]
-
Analysis: Determine the λmax from the spectrum. To quantify, construct a calibration curve by plotting absorbance at λmax against the corresponding concentrations. The linearity of this curve should be established (e.g., R² > 0.999).[11]
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used for the identification of lisinopril dihydrate by analyzing its characteristic functional group vibrations. It is also a powerful tool for studying polymorphism and hydration states.
Table 5: Key FTIR Absorption Bands for Lisinopril Dihydrate
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3550 | O-H stretching (water of hydration) | [13] |
| 3400 - 3200 (broad) | N-H and O-H stretching | [13] |
Experimental Protocol (General):
-
Sample Preparation: Prepare the sample using the potassium bromide (KBr) disk method.[14] Mix a small amount of lisinopril dihydrate with spectroscopic grade KBr powder.
-
Disk Formation: Grind the mixture to a fine powder and compress it under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000–400 cm⁻¹, and identify the characteristic absorption bands corresponding to the functional groups of the molecule.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of lisinopril. Both ¹H and ¹³C NMR are employed, often in combination with 2D techniques.
Table 6: Reported NMR Chemical Shifts for Lisinopril
| Nucleus | Conditions | Reported Chemical Shifts (ppm) | Reference(s) |
| ¹H | Solid-state (ss-NMR) | ~1.9, 4.3, 6.2, 7.5, 11.3 | [15] |
| ¹H | Solution (D₂O/CD₃CN) | Isomerization observed (cis/trans forms) | [12][16] |
| ¹³C | Solid-state (ss-NMR) | Full spectrum with assignments available in literature | [17] |
Experimental Protocol (General):
-
Sample Preparation: For solution-state NMR, dissolve an accurately weighed amount of lisinopril dihydrate in a suitable deuterated solvent (e.g., D₂O).[7] For solid-state NMR, the crystalline powder is packed into a specialized rotor.[15]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer. For ¹H NMR, the spectral window typically covers 0–12 ppm. For ¹³C NMR, the range is broader, e.g., 0–200 ppm.
-
Advanced Experiments: If required, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and aid in the complete assignment of all proton and carbon signals.[7]
-
Analysis: Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the chemical shifts and coupling constants with reference data or use them for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of lisinopril and to study its fragmentation patterns, which can be used for structural confirmation and in bioanalytical assays.
Table 7: Mass Spectrometric Data for Lisinopril
| Ionization Mode | Precursor Ion (m/z) | Ion Type | Key Fragment Ion(s) (m/z) | Reference(s) |
| ESI Positive | 406.0 | [M+H]⁺ | 246.0 | [18][19] |
| ESI Negative | 404.3 | [M-H]⁻ | 114.1 | [20][21] |
Note: 'M' refers to the anhydrous lisinopril molecule (MW ≈ 405.5).
Caption: General workflow for the spectroscopic analysis of Lisinopril Dihydrate.
Experimental Protocol (General LC-MS):
-
Sample Preparation: Prepare a stock solution of lisinopril dihydrate in a suitable solvent like methanol.[18] For analysis in biological matrices (e.g., plasma), a protein precipitation or solid-phase extraction step is required.[18][19]
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate the analyte from other components.[18]
-
Ionization: Introduce the eluent from the LC column into the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source. ESI can be operated in either positive or negative ion mode.[18][21]
-
Mass Analysis: The mass analyzer (e.g., a triple quadrupole) is often operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity, where a specific precursor ion is selected and a characteristic product ion resulting from its fragmentation is monitored.[19]
-
Data Analysis: The resulting data is used to generate a chromatogram, and the peak area is used to quantify the amount of lisinopril present by comparing it to a calibration curve.
References
- 2. Lisinopril Dihydrate - LKT Labs [lktlabs.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Lisinopril dihydrate - Analytica Chemie [analyticachemie.in]
- 5. selleckchem.com [selleckchem.com]
- 6. Lisinopril Dihydrate CAS#: 83915-83-7 [m.chemicalbook.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Lisinopril [drugfuture.com]
- 10. ijpscr.info [ijpscr.info]
- 11. ijpsr.info [ijpsr.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iajps.com [iajps.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
